molecular formula C10H14FNO B1478467 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine CAS No. 2097975-75-0

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine

Cat. No.: B1478467
CAS No.: 2097975-75-0
M. Wt: 183.22 g/mol
InChI Key: UCLQAEJORJLMNZ-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a fluoromethyl group and a 5-methylfuran-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluoromethyl and 5-methylfuran-2-yl groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automated processes to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluoromethyl and 5-methylfuran-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl and 5-methylfuran-2-yl groups may enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    3-(Bromomethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Contains a bromomethyl group, offering different reactivity and properties.

    3-(Hydroxymethyl)-4-(5-methylfuran-2-yl)pyrrolidine: Features a hydroxymethyl group, which can influence its solubility and reactivity.

Uniqueness

3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine is unique due to the presence of the fluoromethyl group, which can impart distinct electronic and steric effects

Properties

IUPAC Name

3-(fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7-2-3-10(13-7)9-6-12-5-8(9)4-11/h2-3,8-9,12H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLQAEJORJLMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 2
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 3
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 4
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 5
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine
Reactant of Route 6
3-(Fluoromethyl)-4-(5-methylfuran-2-yl)pyrrolidine

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